molecular formula C22H23ClN2O3 B12434635 N-[(1Z)-1-chloro-1-(4-methoxyphenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide

N-[(1Z)-1-chloro-1-(4-methoxyphenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide

Cat. No.: B12434635
M. Wt: 398.9 g/mol
InChI Key: FAZSNTAOGNSKDI-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Isomeric Considerations

The systematic IUPAC name N-[(1Z)-1-chloro-1-(4-methoxyphenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide derives from its structural components. The parent chain is a propen-1-en-2-yl group substituted at position 1 with chlorine and a 4-methoxyphenyl group, and at position 3 with a ketone and piperidin-1-yl group. The benzamide moiety (C₆H₅CONH–) is attached to the central carbon of the propenyl system. The Z configuration at the double bond (C1=C2) arises from the priority rules of substituents: chlorine (higher atomic number) and the 4-methoxyphenyl group occupy opposite positions.

Isomeric considerations include geometric isomerism due to the double bond’s restricted rotation. The Z configuration stabilizes the molecule through conjugation between the chlorine atom’s electronegativity and the enone system’s π-electrons. Tautomerism is precluded by the rigid β-chloroenone framework, which locks the α,β-unsaturated ketone in a planar conformation.

Molecular Architecture Analysis: Benzamide Core and β-Chloroenone System

The benzamide core (C₆H₅CONH–) contributes rigidity through resonance stabilization. The amide group’s lone pair on nitrogen delocalizes into the carbonyl π*-orbital, creating a partial double bond (C–N: ~1.34 Å), as observed in crystallographic studies of related benzamides. This resonance restricts rotation, fixing the benzamide in a trans configuration relative to the propenyl chain.

The β-chloroenone system (Cl–C=CH–CO–) exhibits dual electronic effects:

  • Electron-withdrawing induction from chlorine increases the enone’s electrophilicity at the β-carbon.
  • Conjugation between the carbonyl and double bond polarizes the system, enhancing reactivity toward nucleophilic attack.

Structural analysis reveals a dihedral angle of 89.8° between the benzamide’s benzene ring and the propenyl plane, minimizing steric clash while allowing π-stacking interactions. The ketone at position 3 adopts an s-cis conformation with the adjacent double bond, favoring orbital overlap for conjugation.

Key Bond Lengths Value (Å)
C=O (amide) 1.22
C–Cl 1.76
C=C (enone) 1.34
C–N (piperidine) 1.47

Heterocyclic Component Analysis: Piperidine Ring Electronic Configuration

The piperidin-1-yl group exists in a chair conformation, with nitrogen’s lone pair in an equatorial orientation to minimize 1,3-diaxial interactions. This geometry positions the nitrogen’s sp³ hybrid orbital for optimal conjugation with the ketone’s π-system, enhancing resonance stabilization.

Electronic effects of the piperidine ring include:

  • Basicity : Piperidine’s pKₐ of 11.2 (vs. pyridine’s pKₐ of 5.2) facilitates protonation under acidic conditions, converting the ketone into an electrophilic oxonium ion.
  • Inductive donation : The alkylamine’s electron-donating effect (+I) increases electron density at the ketone oxygen, polarizing the C=O bond.

Conformational analysis via X-ray crystallography shows the piperidine ring’s chair form has a N–C–C–C torsion angle of 53.7°, consistent with low ring strain. This stability is critical for maintaining the molecule’s tertiary structure during reactions.

Substituent Effects: 4-Methoxyphenyl Group Steric and Electronic Contributions

The 4-methoxyphenyl group exerts dual effects:

  • Electronic : The methoxy (–OCH₃) group donates electrons via resonance (+M), activating the phenyl ring toward electrophilic substitution. This donation stabilizes positive charge development at the benzylic position during reactions.
  • Steric : The para-substitution minimizes steric hindrance, allowing free rotation of the phenyl ring relative to the propenyl chain. Crystallographic data show a dihedral angle of 58.5° between the methoxy oxygen and the adjacent carbon, optimizing orbital overlap without steric clash.

The substituent’s Hammett sigma (σ) parameters quantify its electronic influence:

  • σₚ = –0.27 (strong EDG via resonance)
  • σₘ = +0.11 (weak EWG via induction)

This dichotomy explains the group’s ability to stabilize adjacent carbocations while slightly deactivating meta positions. In the title compound, the 4-methoxyphenyl group’s resonance donation enhances the β-chloroenone’s electrophilicity, facilitating reactions at the α-carbon.

Substituent Parameter Value
σₚ (para) –0.27
σₘ (meta) +0.11
van der Waals radius (OCH₃) 2.7 Å

Properties

IUPAC Name

N-[1-chloro-1-(4-methoxyphenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O3/c1-28-18-12-10-16(11-13-18)19(23)20(22(27)25-14-6-3-7-15-25)24-21(26)17-8-4-2-5-9-17/h2,4-5,8-13H,3,6-7,14-15H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAZSNTAOGNSKDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=C(C(=O)N2CCCCC2)NC(=O)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Pathway:

  • Claisen-Schmidt Condensation :

    • 4-Methoxyacetophenone reacts with benzaldehyde derivatives under basic conditions (e.g., NaOH/EtOH).
    • Forms α,β-unsaturated ketone intermediate.
  • Chlorination :

    • The enone intermediate is treated with sulfuryl chloride (SO₂Cl₂) in dichloromethane.
    • Selectivity : Z-configuration is favored at 0°C.
  • Piperidine Incorporation :

    • The chlorinated product undergoes nucleophilic substitution with piperidine in THF.
    • Catalyst : Triethylamine (TEA) for acid scavenging.
  • Benzamide Formation :

    • Reaction with benzoyl chloride in the presence of DMAP (4-dimethylaminopyridine).
    • Solvent : Dichloromethane, room temperature.

Optimization Data:

Step Conditions Yield (%) Purity (%)
Claisen-Schmidt NaOH/EtOH, 80°C, 4h 85 92
Chlorination SO₂Cl₂, DCM, 0°C, 2h 78 89
Piperidine Substitution Piperidine, TEA, THF, 25°C 90 95
Amidation Benzoyl chloride, DMAP 82 97

Challenges:

  • Steric hindrance during piperidine substitution reduces reaction efficiency.
  • Requires chromatographic purification at each step.

Microwave-Assisted Cyclization for Enhanced Stereocontrol

A microwave-enhanced method from ACS Omega adapts pyrazoline synthesis techniques to improve Z-selectivity:

Procedure:

  • Enone Intermediate Preparation :

    • Same as Method 2 (Claisen-Schmidt condensation).
  • Microwave Cyclization :

    • The chlorinated enone is reacted with hydrazine hydrate in ethanol under microwave irradiation (150°C, 300 W, 15 min).
    • Outcome : >95% Z-selectivity due to rapid, controlled heating.
  • Piperidine and Benzamide Functionalization :

    • Parallel to Steps 3–4 in Method 2.

Performance Metrics:

  • Total Yield : 68% (vs. 52% for conventional heating).
  • Reaction Time : 3 hours (vs. 24 hours traditionally).

Comparative Analysis of Methods

Parameter Method 1 Method 2 Method 3
Total Yield 72% 52% 68%
Stereoselectivity (Z) Not reported 85% >95%
Environmental Impact Low (one-step) Moderate Moderate
Scalability High Moderate Low

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro group at the vinylic position undergoes nucleophilic substitution under specific conditions. This reactivity is critical for derivatization and functional group interconversion:

Reaction TypeConditionsProductsCatalysts/Reagents
SN2 DisplacementPolar aprotic solvents (e.g., DMF), 60–80°CSubstituted enones with amines/thiolsK₂CO₃, KI
Aromatic Electrophilic SubstitutionAcidic media (H₂SO₄/HNO₃)Nitrated derivativesNitronium ion (NO₂⁺)

For example, reactions with piperidine derivatives yield analogs with modified pharmacological profiles.

Hydrolysis Reactions

The amide bond and enone system are susceptible to hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis :
    Amide+H3O+Carboxylic Acid+Amine\text{Amide}+\text{H}_3\text{O}^+\rightarrow \text{Carboxylic Acid}+\text{Amine}

    Produces 4-methoxyphenylacetic acid and benzamide derivatives.

  • Basic Hydrolysis :
    Enone+OHβ Hydroxy Ketone\text{Enone}+\text{OH}^-\rightarrow \beta \text{ Hydroxy Ketone}

    Results in ring-opened intermediates at pH > 10.

Oxidation Reactions

The methoxy group on the phenyl ring can be oxidized to a carbonyl group:

Oxidizing AgentConditionsProductYield
KMnO₄Aqueous H₂SO₄, 100°C4-Carboxyphenyl derivative65–70%
CrO₃Acetic acid, refluxQuinone-like structure50–55%

This reaction modifies electron density, enhancing interactions with aromatic biological targets.

Michael Addition and Cycloaddition

The α,β-unsaturated ketone (enone) participates in conjugate additions and [4+2] cycloadditions:

  • Michael Addition :
    Nucleophiles (e.g., Grignard reagents) attack the β-position, forming tertiary alcohols:
    Enone+RMgXR C OH CH2 Ketone\text{Enone}+\text{RMgX}\rightarrow \text{R C OH CH}_2\text{ Ketone}.

  • Diels-Alder Reaction :
    Reacts with dienes (e.g., 1,3-butadiene) to form six-membered cycloadducts under thermal conditions.

Biological Interactions via Enzyme Inhibition

While not a classical chemical reaction, the compound inhibits lysosomal phospholipase A2 (LPLA2) , a key enzyme in phospholipid metabolism. This inhibition occurs through competitive binding at the enzyme’s active site, preventing acyl transfer to sphingosine derivatives .

ParameterValueMethod
IC₅₀0.8 μMLPLA2 transacylase assay
Binding Affinity (Kd)1.2 nMSurface plasmon resonance

Comparative Reactivity with Structural Analogs

The table below contrasts reactivity trends among related benzamide derivatives:

CompoundChloro ReactivityEnone StabilityMethoxy Oxidation
N-[(1Z)-1-chloro-1-(4-methylphenyl)-...]benzamideModerateHighN/A
N-[(1Z)-1-chloro-1-(2-cyanophenyl)-...]benzamideHighLowN/A
Target Compound High Moderate Yes

The 4-methoxy group in the target compound uniquely enables oxidation pathways absent in methyl or cyano analogs.

Scientific Research Applications

N-[(1Z)-1-chloro-1-(4-methoxyphenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: It is used in the development of new materials and as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of N-[(1Z)-1-chloro-1-(4-methoxyphenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogues and Key Differences

The table below summarizes structural analogs and their distinguishing features:

Compound Name / CAS Key Substituents Biological Activity Physical Properties Synthesis Method
Target Compound (1323140-64-2) Chloro, 4-methoxyphenyl, piperidin-1-yl Not explicitly stated; inferred enzyme inhibition potential Powder/crystal; MP not reported Not detailed in evidence
N-(1-(4-Methoxyphenyl)-3-oxo-3-((4-(N-(thiazol-2-yl)sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamide (3d) Sulfamoylphenyl, thiazol-2-yl hCA I/II and AChE inhibition (IC₅₀ values not provided) Cream solid; MP 200–201°C; Yield 60% Conventional acetic acid/NaOAc
N-(1-(4-Methoxyphenyl)-3-oxo-3-((4-sulfamoylphenyl)amino)prop-1-en-2-yl)benzamide derivatives Sulfamoylphenylamino CA catalytic inhibition (Ki not specified) Yellow/orange powder; MP 240–268°C Oxazolone intermediates
N-[1-(Furan-2-yl)-3-oxo-3-(o-tolylamino)prop-1-en-2-yl]-3,4,5-trimethoxybenzamide (4a) Furan-2-yl, o-tolylamino, trimethoxybenzamide Cytotoxicity evaluation (specific data not provided) White crystal; MP 222–224°C Microwave-assisted synthesis
(Z)-N-(1-Chloro-1-(2-cyanophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide (1800044-75-0) Chloro, 2-cyanophenyl, piperidin-1-yl Not reported Not reported Not detailed
2.2 Key Structural and Functional Comparisons

Substituent Effects on Bioactivity: Sulfonamide vs. Piperidine: Sulfonamide-containing analogs (e.g., 3d ) are explicitly designed for carbonic anhydrase (CA) and acetylcholinesterase (AChE) inhibition due to sulfonamide's metal-chelating properties. In contrast, the target compound’s piperidine group may favor interactions with hydrophobic enzyme pockets or GPCRs . Similarly, furan-2-yl derivatives (e.g., 4a ) exhibit reduced aromaticity, which may impact π-π stacking interactions .

Piperidine’s tertiary amine may reduce intermolecular interactions, lowering MP .

2.3 Structure-Activity Relationship (SAR) Insights
  • Electron-Donating vs. In contrast, 2-cyanophenyl (CAS 1800044-75-0 ) may reduce electron density, altering reactivity .
  • Piperidine vs. Sulfonamide : Piperidine’s lipophilicity may improve blood-brain barrier penetration compared to polar sulfonamides, making the target compound a candidate for central nervous system targets .

Biological Activity

N-[(1Z)-1-chloro-1-(4-methoxyphenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide, with the CAS number 1323140-64-2, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

PropertyValue
Chemical Formula C22H23ClN2O3
Molecular Weight 398.9 g/mol
IUPAC Name N-[(Z)-1-chloro-1-(4-methoxyphenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]benzamide
PubChem CID 91933730

The compound exhibits its biological activity through several mechanisms, primarily involving its interaction with various biological targets:

  • Enzyme Inhibition : Similar compounds have shown inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease, indicating potential use in treating conditions like Alzheimer's disease and infections caused by urease-producing bacteria .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antibacterial properties against various strains, including Salmonella typhi and Bacillus subtilis. The presence of the piperidine moiety is often linked to enhanced antimicrobial activity .
  • Binding Affinity : The compound's structure allows it to bind effectively to proteins such as bovine serum albumin (BSA), which can influence its pharmacokinetics and bioavailability .

Antibacterial Activity

A study evaluated the antibacterial effects of synthesized compounds similar to this compound. The results indicated:

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other strains testedWeak to Moderate

These findings suggest that the compound could be a candidate for further development as an antibacterial agent .

Enzyme Inhibition Studies

The compound has been assessed for its ability to inhibit key enzymes:

EnzymeInhibition Type
Acetylcholinesterase (AChE)Strong Inhibitor
UreaseStrong Inhibitor

These properties indicate potential therapeutic applications in neurodegenerative diseases and urinary tract infections .

Case Studies and Research Findings

Recent studies have highlighted the pharmacological potential of compounds with similar structures:

  • Neuroprotective Effects : Research has indicated that piperidine derivatives can exhibit neuroprotective effects, which may be attributed to their ability to inhibit AChE, thereby increasing acetylcholine levels in the brain .
  • Anticancer Activity : Some derivatives have shown promising results in inhibiting cancer cell proliferation in vitro, suggesting that modifications to the benzamide structure can enhance anticancer properties .
  • In Vivo Studies : Animal models have demonstrated that compounds with similar functional groups can reduce inflammation and pain, indicating a broader therapeutic range for this class of compounds .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for synthesizing this compound, and how can reaction yields be optimized?

  • The compound is synthesized via multi-step reactions involving condensation, amidation, and cyclization. For example, coupling intermediates like benzamide derivatives with piperidine-containing precursors under anhydrous conditions (e.g., THF or DCM) is critical. Catalysts such as HBTU or BOP enhance coupling efficiency, while stoichiometric ratios of reagents (e.g., 1:1 molar ratio of benzamide to piperidine derivatives) minimize side products .
  • Yield Optimization : Use high-purity starting materials, inert atmospheres (N₂/Ar), and monitor reaction progress via TLC or HPLC. Post-reaction purification via silica gel chromatography or recrystallization improves purity .

Q. How is the stereochemical configuration (Z/E) of the propen-2-yl group confirmed?

  • Nuclear Overhauser Effect (NOE) NMR experiments are essential for distinguishing Z/E isomers. For the (1Z) configuration, key NOE correlations between the chloro substituent and adjacent aromatic protons confirm spatial proximity . X-ray crystallography can further validate the geometry if single crystals are obtainable .

Q. What analytical techniques are recommended for structural characterization?

  • Core Methods :

  • NMR : ¹H/¹³C NMR to identify aromatic protons (δ 6.8–8.2 ppm), piperidine NH (δ 1.5–2.5 ppm), and methoxy groups (δ ~3.8 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to confirm molecular ion peaks (e.g., m/z 368.857 for C₂₁H₂₁ClN₂O₂) .
    • Supplementary : IR spectroscopy for carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) bonds .

Advanced Research Questions

Q. How do solvent polarity and temperature influence the stability of the enone system in this compound?

  • The α,β-unsaturated ketone (enone) is prone to hydrolysis or Michael addition in polar protic solvents (e.g., H₂O, MeOH). Stability studies in aprotic solvents (e.g., THF, DMF) at ≤25°C show <5% degradation over 72 hours. Elevated temperatures (>40°C) accelerate decomposition, necessitating cold storage (-20°C) for long-term stability .

Q. What strategies mitigate side reactions during the piperidin-1-yl propionamide formation?

  • Key Challenges : Competitive N-alkylation or over-oxidation.
  • Solutions :

  • Use mild oxidizing agents (e.g., MnO₂ instead of CrO₃) to prevent over-oxidation of the propionamide intermediate.
  • Protect free amines with Boc groups before coupling, followed by deprotection under acidic conditions (e.g., HCl/dioxane) .

Q. How can discrepancies in spectroscopic data (e.g., unexpected NMR shifts) be resolved?

  • Case Example : Aromatic proton shifts deviating by >0.3 ppm may indicate residual solvents or paramagnetic impurities.
  • Troubleshooting :

  • Re-purify via preparative HPLC.
  • Perform DOSY NMR to detect aggregated species.
  • Validate with alternative techniques (e.g., UV-Vis for π-π* transitions) .

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